3-Cyclopropylcyclohexane-1-thiol
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Overview
Description
3-Cyclopropylcyclohexane-1-thiol: is an organic compound characterized by the presence of a cyclopropyl group attached to a cyclohexane ring, which in turn is bonded to a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylcyclohexane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbinol with cyclohexanone in the presence of a strong acid catalyst to form the cyclopropylcyclohexane intermediate. This intermediate is then treated with thiolating agents such as hydrogen sulfide or thiourea to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclopropylcyclohexane intermediates followed by thiolation under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Thioethers, thioesters.
Scientific Research Applications
3-Cyclopropylcyclohexane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropylcyclohexane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes .
Comparison with Similar Compounds
Cyclohexanethiol: Similar structure but lacks the cyclopropyl group.
Cyclopropylmethanethiol: Contains a cyclopropyl group but differs in the overall structure.
Cyclohexylmethylthiol: Similar thiol functionality but different ring structure.
Uniqueness: 3-Cyclopropylcyclohexane-1-thiol is unique due to the presence of both cyclopropyl and cyclohexane rings, which impart distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications and distinguishes it from other thiol-containing compounds .
Properties
Molecular Formula |
C9H16S |
---|---|
Molecular Weight |
156.29 g/mol |
IUPAC Name |
3-cyclopropylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H16S/c10-9-3-1-2-8(6-9)7-4-5-7/h7-10H,1-6H2 |
InChI Key |
ZVWYMEBQYJDJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)S)C2CC2 |
Origin of Product |
United States |
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